molecular formula C29H35N5O8S2 B12752662 Einecs 299-290-1 CAS No. 93858-58-3

Einecs 299-290-1

Cat. No.: B12752662
CAS No.: 93858-58-3
M. Wt: 645.8 g/mol
InChI Key: SRNJSNYANXFDRT-IBBSWORRSA-N
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Description

Einecs 299-290-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.

Chemical Reactions Analysis

Einecs 299-290-1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions include various derivatives that are used in further applications .

Scientific Research Applications

Einecs 299-290-1 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions. In biology, it plays a role in biochemical studies and experiments. In medicine, it is utilized in the development of pharmaceuticals and therapeutic agents. Industrially, it is used in the production of various chemical products .

Mechanism of Action

The mechanism of action of Einecs 299-290-1 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in the desired outcome. The exact molecular targets and pathways involved depend on the specific application of the compound .

Comparison with Similar Compounds

Einecs 299-290-1 can be compared with other similar compounds listed in the EINECS inventory. These compounds share similar chemical properties and applications but may differ in their specific molecular structures and reactivity. Some similar compounds include those with similar molecular formulas and functional groups .

Properties

CAS No.

93858-58-3

Molecular Formula

C29H35N5O8S2

Molecular Weight

645.8 g/mol

IUPAC Name

N,N-diethylethanamine;4-[5-methyl-4-[(E,3Z)-3-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]prop-1-enyl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonic acid

InChI

InChI=1S/C23H20N4O8S2.C6H15N/c1-14-20(22(28)26(24-14)16-6-10-18(11-7-16)36(30,31)32)4-3-5-21-15(2)25-27(23(21)29)17-8-12-19(13-9-17)37(33,34)35;1-4-7(5-2)6-3/h3-13,24H,1-2H3,(H,30,31,32)(H,33,34,35);4-6H2,1-3H3/b4-3+,21-5-;

InChI Key

SRNJSNYANXFDRT-IBBSWORRSA-N

Isomeric SMILES

CCN(CC)CC.CC1=C(C(=O)N(N1)C2=CC=C(C=C2)S(=O)(=O)O)/C=C/C=C\3/C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)O)C

Canonical SMILES

CCN(CC)CC.CC1=C(C(=O)N(N1)C2=CC=C(C=C2)S(=O)(=O)O)C=CC=C3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)O)C

Origin of Product

United States

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